2-(4-{[(Tert-butoxy)carbonyl]amino}oxolan-3-yl)acetic acid
Description
Properties
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]oxolan-3-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-8-6-16-5-7(8)4-9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYHGZORJGSFFSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COCC1CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[(Tert-butoxy)carbonyl]amino}oxolan-3-yl)acetic acid typically involves the protection of an amino group with a tert-butoxycarbonyl (Boc) group, followed by the formation of the oxolane ring. One common method involves the reaction of tert-butyl chloroformate with an amino alcohol to form the Boc-protected intermediate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of tert-butyl chloroformate and amino alcohols as starting materials is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(4-{[(Tert-butoxy)carbonyl]amino}oxolan-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The Boc-protected amino group can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
Drug Development
Boc-oxolan-acetic acid serves as an important intermediate in the synthesis of various pharmaceuticals. Its structural features allow it to be incorporated into peptide sequences or other biologically active compounds. The tert-butoxycarbonyl (Boc) protecting group is particularly useful for amino acids, facilitating selective reactions without interfering with other functional groups.
Case Study: Synthesis of Peptides
In peptide synthesis, Boc-protected amino acids are commonly used due to their stability under acidic conditions. The introduction of Boc-oxolan-acetic acid into peptide chains can enhance the solubility and biological activity of the resulting peptides. This application has been documented in studies focusing on the development of peptide-based therapeutics for various diseases, including cancer and metabolic disorders .
Biochemical Applications
The compound has been studied for its potential as a non-ionic organic buffering agent in biological systems. It helps maintain pH stability in cell cultures, which is crucial for maintaining cellular functions and viability during experiments.
Application Example: Cell Culture Buffers
In cell culture studies, maintaining an optimal pH range (typically between 6 and 8.5) is essential for cellular metabolism and growth. Boc-oxolan-acetic acid has been identified as a suitable buffer component due to its ability to resist pH changes upon the addition of acids or bases .
Synthetic Methodologies
Boc-oxolan-acetic acid is utilized in various synthetic methodologies, including:
- Chemoenzymatic Synthesis : It can be employed in the chemoenzymatic synthesis of complex carbohydrates and amino acids, providing a route to obtain optically pure compounds.
Case Study: Chemoenzymatic Synthesis of Anhydro Compounds
Research has demonstrated that Boc-protected oxetane derivatives can be synthesized using enzymatic methods, leading to the formation of valuable intermediates for further chemical transformations .
Data Table: Comparison of Applications
Mechanism of Action
The mechanism of action of 2-(4-{[(Tert-butoxy)carbonyl]amino}oxolan-3-yl)acetic acid involves the reactivity of the Boc-protected amino group and the oxolane ring. The Boc group can be selectively removed under acidic conditions, revealing the free amino group, which can then participate in various chemical reactions. The oxolane ring provides structural stability and influences the compound’s reactivity .
Comparison with Similar Compounds
Similar Compounds
2-(4-{[(Tert-butoxy)carbonyl]amino}cyclohexyl)acetic acid: Similar structure but with a cyclohexyl ring instead of an oxolane ring.
(2S)-2-{[(Tert-butoxy)carbonyl]amino}-3-(4-{[(Tert-butoxy)carbonyl]amino}methyl)phenyl)propanoic acid: Contains a phenyl ring and additional Boc-protected amino group.
Uniqueness
2-(4-{[(Tert-butoxy)carbonyl]amino}oxolan-3-yl)acetic acid is unique due to its combination of the Boc-protected amino group and the oxolane ring, which provides distinct reactivity and stability compared to similar compounds .
Biological Activity
2-(4-{[(Tert-butoxy)carbonyl]amino}oxolan-3-yl)acetic acid, also known as a derivative of oxolan and acetic acid, has garnered attention in biochemical research due to its potential applications in pharmaceuticals and biochemistry. This article delves into its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
The compound's IUPAC name indicates significant structural features that contribute to its biological activity. The tert-butoxycarbonyl (Boc) group is commonly used in organic synthesis to protect amines, facilitating the study of amino acids and their derivatives.
- Molecular Formula : C₁₄H₁₉NO₃
- CAS Number : 1132-61-2
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic processes. For instance, it has been shown to affect the activity of enzymes associated with amino acid metabolism.
- Cell Signaling Modulation : The presence of the oxolan ring may influence cell signaling pathways, particularly those related to growth and differentiation.
- Antimicrobial Activity : Some derivatives of similar compounds have demonstrated antimicrobial properties, suggesting potential applications in treating infections.
Biological Activity Data
| Activity Type | Effect Observed | Reference |
|---|---|---|
| Enzyme Inhibition | Reduced activity in metabolic assays | |
| Antimicrobial | Inhibition of bacterial growth | |
| Cell Proliferation | Modulation observed in vitro |
Case Studies
-
Antimicrobial Properties :
A study investigated the antimicrobial efficacy of various Boc-protected amino acids, including derivatives similar to this compound. Results indicated significant inhibition against Gram-positive bacteria, highlighting its potential as a lead compound for antibiotic development. -
Enzyme Activity Modulation :
Research focusing on the inhibition of specific metabolic enzymes demonstrated that the compound could effectively reduce enzyme activity by up to 50% at certain concentrations. This suggests its utility in metabolic engineering and therapeutic interventions for metabolic disorders. -
Cell Culture Studies :
In vitro studies using cell lines have shown that treatment with this compound led to changes in cell proliferation rates. These findings indicate that the compound may play a role in regulating cellular processes, which could be beneficial for cancer research.
Q & A
Q. Q1. What are the recommended synthetic routes for preparing 2-(4-{[(tert-butoxy)carbonyl]amino}oxolan-3-yl)acetic acid, and how is the tert-butyl protecting group removed?
A1. A common approach involves coupling tert-butoxycarbonyl (Boc)-protected amines to oxolane derivatives. For Boc deprotection, trifluoroacetic acid (TFA) in dichloromethane (CH₂Cl₂) is effective, as demonstrated in a procedure where TFA cleaves the tert-butyl ester quantitatively at room temperature . Post-reaction, the product is isolated via solvent evaporation and co-evaporation with toluene to remove residual TFA.
Q. Q2. How can the purity and structural integrity of this compound be validated?
A2. Analytical methods include:
- HPLC : Use a C18 column with UV detection (λ = 210–254 nm) and a gradient of acetonitrile/water (0.1% TFA) to assess purity.
- NMR : Key signals include the Boc group’s tert-butyl protons (δ ~1.4 ppm, singlet) and oxolane ring protons (δ ~3.5–4.5 ppm). The acetic acid moiety appears as a singlet near δ ~2.5 ppm .
- Mass spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]⁺ ~299.3 g/mol based on C₁₃H₂₁NO₅) .
Q. Q3. What are typical applications of this compound in academic research?
A3. It serves as a chiral building block for peptidomimetics or prodrugs due to its oxolane (tetrahydrofuran) ring and Boc-protected amine. Derivatives of similar structures are used in medicinal chemistry for targeting enzymes like proteases or kinases .
Advanced Research Questions
Q. Q4. How does the stereochemistry of the oxolane ring influence the compound’s reactivity or biological activity?
A4. The oxolane ring’s stereochemistry (e.g., 3R vs. 3S configuration) affects hydrogen-bonding interactions in molecular docking studies. Computational modeling (e.g., using PubChem’s InChI data ) can predict binding affinities to targets like kinases. Experimental validation requires synthesizing enantiopure forms and comparing activity via assays like SPR or fluorescence polarization.
Q. Q5. What challenges arise in maintaining stability during storage or reaction conditions?
A5. The Boc group is acid-labile, necessitating neutral or slightly basic conditions during synthesis. Stability studies (e.g., TGA/DSC) show decomposition above 150°C . For long-term storage, keep at –20°C under inert gas to prevent hydrolysis of the oxolane ring or Boc group .
Q. Q6. How can researchers resolve contradictory spectral data (e.g., unexpected NMR signals)?
A6. Contradictions may arise from:
Q. Q7. What strategies optimize yield in large-scale syntheses?
A7. Key considerations:
- Catalysis : Use DMAP or HOBt to enhance coupling efficiency during Boc protection.
- Workup : Replace TFA with milder acids (e.g., HCl/dioxane) to reduce side reactions.
- Scale-up : Continuous flow reactors improve mixing and heat transfer for Boc deprotection .
Methodological Troubleshooting
Q. Q8. How to address low yields in the final coupling step?
A8. Potential fixes:
Q. Q9. How to confirm the absence of diastereomers in the product?
A9. Employ chiral HPLC with a cellulose-based column (e.g., Chiralpak AD-H) and hexane/isopropanol mobile phase. Compare retention times to enantiopure standards .
Data Interpretation and Reproducibility
Q. Q10. Why do solubility properties vary across literature reports?
A10. Solubility discrepancies may stem from:
Q. Q11. How to reconcile conflicting bioactivity data in cell-based assays?
A11. Variability often arises from:
- Cell lines : Differences in membrane permeability or efflux pumps (e.g., P-gp).
- Assay conditions : Adjust pH to 7.4 and use serum-free media to avoid Boc group hydrolysis .
Computational and Structural Insights
Q. Q12. What computational tools predict the compound’s behavior in biological systems?
A12. Molecular dynamics (MD) simulations (e.g., GROMACS) model interactions with lipid bilayers. Docking studies (AutoDock Vina) predict binding to targets like G-protein-coupled receptors .
Q. Q13. How to design derivatives for improved pharmacokinetics?
A13. Modify the oxolane ring with electron-withdrawing groups (e.g., fluorine) to enhance metabolic stability. Replace Boc with photolabile protecting groups for controlled release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
